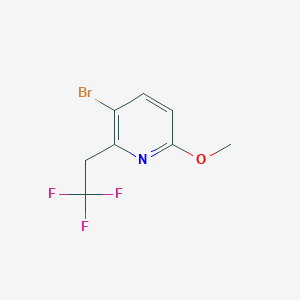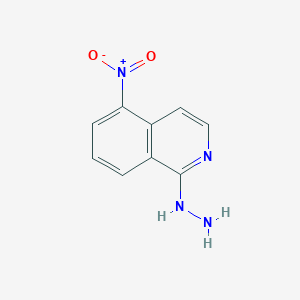
2,4,6-Trichloro-3-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-(chloromethyl)pyridine: is a chlorinated pyridine derivative with the molecular formula C6H3Cl4N and a molecular weight of 230.91 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 2,4,6-Trichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding pyridine oxides under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
科学的研究の応用
2,4,6-Trichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Agriculture: It is used as a nitrification inhibitor to reduce nitrogen loss in soils, thereby enhancing nitrogen use efficiency in crops.
Environmental Studies: The compound is studied for its effects on soil nitrogen dynamics and greenhouse gas emissions.
Chemical Research: It serves as a precursor for the synthesis of various pyridine derivatives used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine involves its interaction with soil microorganisms. As a nitrification inhibitor, it targets the ammonia-oxidizing bacteria, inhibiting the conversion of ammonia to nitrate. This reduces nitrogen loss through leaching and denitrification, thereby improving nitrogen availability for plants .
類似化合物との比較
2-Chloro-6-(trichloromethyl)pyridine:
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties but different applications.
Uniqueness: 2,4,6-Trichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nitrification inhibitor makes it valuable in agricultural practices to enhance nitrogen use efficiency and reduce environmental impact .
特性
分子式 |
C6H3Cl4N |
|---|---|
分子量 |
230.9 g/mol |
IUPAC名 |
2,4,6-trichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
InChIキー |
VQWHRKAYUFAVKH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)


![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)


